2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a trifluoromethyl group, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions.
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve solvent-free synthesis techniques to enhance yield and reduce environmental impact . Microwave-assisted synthesis is also employed to achieve higher efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino and nitrile groups can form hydrogen bonds and interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
- 2-Amino-5-methylthiophene-3-carbonitrile
- 2-Amino-5-chlorothiophene-3-carbonitrile
- 2-Amino-5-bromothiophene-3-carbonitrile
Comparison: 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H3F3N2S |
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Molecular Weight |
192.16 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H3F3N2S/c7-6(8,9)4-1-3(2-10)5(11)12-4/h1H,11H2 |
InChI Key |
YBWXGIDUWBWHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C#N)N)C(F)(F)F |
Origin of Product |
United States |
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